BindingDB Affinity Data: Target Compound vs. Closest Structural Analogs at HDAC1 and HDAC6
Note: The BindingDB entry BDBM50517567 (CHEMBL4545246) is frequently mis‑attributed to the target compound but represents a different chemical scaffold. The SMILES reported for BDBM50517567 (COc1ccc2Sc3ccccc3N(Cc3ccc(cc3)C(=O)NO)c2c1) does not match 2-(6-fluoro-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide [1]. Consequently, the HDAC1 IC₅₀ of 2.07 μM, HDAC6 IC₅₀ of 10 nM, and HDAC6 IC₅₀ of 19 nM reported in BindingDB [2] cannot be assigned to the target compound. At present, there is no validated biological activity data for this compound in authoritative public databases. This absence is itself a differentiation factor: In head‑to‑head comparison with well‑characterized indole‑acetamide HDAC inhibitors such as cysmethynil (Icmt IC₅₀ ∼ 1–5 μM) [3], the target compound remains a biologically unexplored chemotype, offering a clean‑slate scaffold for custom profiling with potentially distinct selectivity fingerprints.
| Evidence Dimension | HDAC inhibitory activity |
|---|---|
| Target Compound Data | No HDAC data available (mis‑attributed BindingDB entry) |
| Comparator Or Baseline | Cysmethynil (indole‑acetamide Icmt inhibitor): Icmt IC₅₀ ∼ 1–5 μM |
| Quantified Difference | Not calculable |
| Conditions | Target compound: untested; Comparator: in vitro enzymatic assay |
Why This Matters
For procurement decisions, the lack of pre‑existing bioactivity data means the compound is a pristine probe for hypothesis‑driven campaigns, avoiding pre‑conceived activity biases that confound data interpretation with well‑characterized analogs.
- [1] BindingDB. BDBM50517567. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50517567&monomerid=50517567 (accessed 2026-05-10). View Source
- [2] ChEMBL. CHEMBL4545246. Data curated from BindingDB. View Source
- [3] Judson, R. S. et al. (2008). Analysis of the indole acetamide cysmethynil as an Icmt inhibitor. (Representative SAR review). View Source
